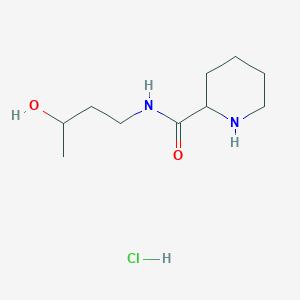
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride
説明
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Piperidine Derivatives in Anti-acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including a compound related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, to evaluate their anti-acetylcholinesterase (anti-AChE) activity. They discovered that specific modifications to the benzamide and piperidine structures significantly enhanced their inhibitory effect on acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Piperidine Derivatives in Interaction with Receptors
Hay et al. (2006) studied the affinity of 1-Piperidinecarboxamide derivatives for calcitonin gene-related peptide and amylin receptors. Their research indicated the importance of specific structural components in these compounds for receptor interaction, offering insights into their potential therapeutic applications in conditions like migraine (Hay et al., 2006).
Role in Dopamine Receptor-Selective Compounds
Mason et al. (2010) explored the pharmacokinetics and brain uptake of dopamine D3 receptor-selective compounds, including those structurally related to this compound. Their findings contribute to understanding the transport, metabolism, and potential applications of such compounds in treating substance abuse (Mason et al., 2010).
Piperidine Amides in Insecticidal Activity
Christodoulopoulou et al. (2005) isolated piperidine amides from Otanthus maritimus and assessed their insecticidal properties. The results of their study suggest potential applications of these compounds, including derivatives of this compound, in pest control (Christodoulopoulou et al., 2005).
作用機序
Target of Action
The primary target of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, also known as ®-3-hydroxybutyl ®-3-hydroxybutyrate, is the hydroxyl-carboxylic acid receptors . These receptors play a crucial role in various biological processes, including lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .
Mode of Action
This compound interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors . It also inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This interaction results in the tentative inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathways related to energy metabolism. It is a part of the ketone bodies – 3-hydroxybutyrate (3-OHB), acetoacetate, and acetone – which are small fuel substrates that can substitute and alternate with glucose under conditions of fuel and food deficiency .
Pharmacokinetics
The pharmacokinetics of this compound involves complex absorption processes, endogenous production, and nonlinear elimination Na-3-OHB has been given intravenously, while the ester is administered orally .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It has been found to inhibit lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . It also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation and dose appear to strongly influence the kinetic profile following administration . There is an unmet need for the development and manufacturing of new formulations with increased palatability and without the infliction of any added sodium load .
生化学分析
Biochemical Properties
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to specific hydroxyl-carboxylic acid receptors and inhibit histone deacetylase enzymes . These interactions suggest that this compound may influence processes such as lipolysis, inflammation, and oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can replace glucose as the major central nervous system fuel for the brain, thereby sparing vital carbohydrate and protein stores . Additionally, it has been reported to increase myocardial blood flow and cardiac output .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes . This inhibition leads to the epigenetic regulation of many genes, influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it can maintain its activity over extended periods. Long-term effects on cellular function have also been observed, including its role in preserving muscle protein during systemic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects such as increased myocardial blood flow. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose . It also interacts with enzymes such as beta-hydroxybutyrate dehydrogenase, which catalyzes its conversion to acetoacetate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to be transported across cell membranes and distributed to various tissues, including the brain and heart . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
This compound is localized within specific subcellular compartments. It has been found in the mitochondria, where it participates in energy production processes . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
N-(3-hydroxybutyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(13)5-7-12-10(14)9-4-2-3-6-11-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVREZFCMKSXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


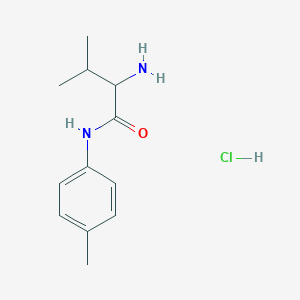
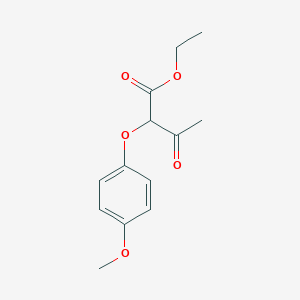
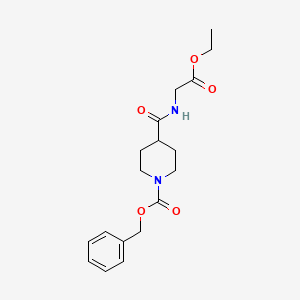

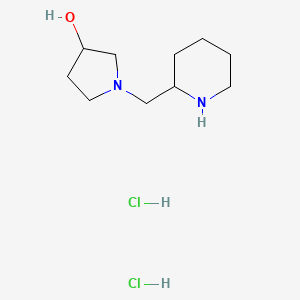

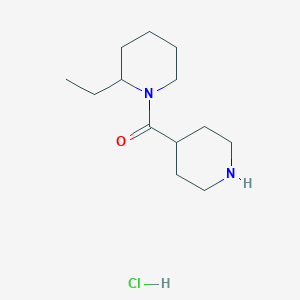
![Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398379.png)
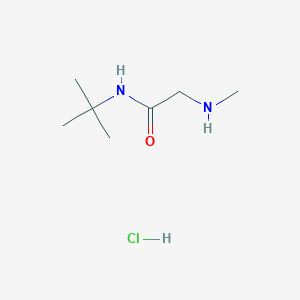

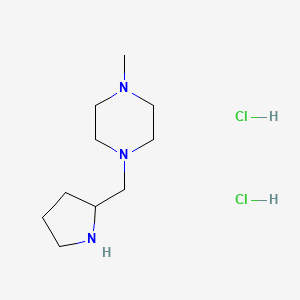
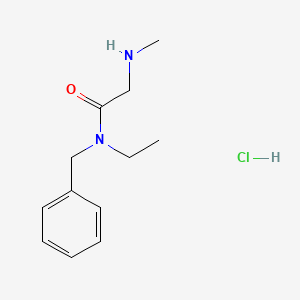

![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
